![molecular formula C25H24FN5O3 B2574734 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-57-6](/img/structure/B2574734.png)
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound “3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved information .Scientific Research Applications
Alpha1-Adrenoceptor Ligands
The synthesis of derivatives characterized by a pyrrolo[3,2-d]pyrimidine-2,4-dione system connected through an alkyl chain to a phenylpiperazine residue has shown significant selectivity and potency as alpha1-adrenoceptor ligands. These compounds were designed as structural analogues of known ligands, with modifications aiming to enhance receptor affinity and selectivity. Notably, certain derivatives displayed substantial selectivity, avoiding interaction with serotoninergic and dopaminergic receptors, which is crucial for minimizing side effects and improving therapeutic profiles (Patanè et al., 2005).
Anticonvulsant Activity
Compounds with a structure similar to the one mentioned have been synthesized and evaluated for their anticonvulsant activity. Notably, derivatives incorporating the pyrrolo[3,2-d]pyrimidine-2,4-dione scaffold have demonstrated efficacy in standard anticonvulsant models. These studies provide insights into the structure-activity relationships necessary for anticonvulsant effects, highlighting the potential of these compounds in treating epilepsy and related neurological disorders (Kamiński et al., 2011).
Herbicidal Activity
Research into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has uncovered compounds with potent herbicidal activity, acting as protoporphyrinogen oxidase (PPO) inhibitors. These inhibitors offer a novel approach to weed control, showcasing broad-spectrum weed suppression comparable to existing herbicides. The development of such compounds is significant for agricultural sciences, providing new tools for crop protection and management (Wang et al., 2017).
Antimicrobial Activity
Additionally, derivatives have been investigated for their antimicrobial properties. Studies involving the synthesis of compounds featuring the benzylpiperazine unit linked to pyrimidine and isoindolinedione frameworks have shown antibacterial activity. This research points to the potential application of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Merugu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c26-19-8-6-18(7-9-19)20-14-27-23-22(20)28-25(34)31(24(23)33)16-21(32)30-12-10-29(11-13-30)15-17-4-2-1-3-5-17/h1-9,14,27H,10-13,15-16H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOHKXNWYPBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
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